5-Acetoxymatairesinol dimethyl ether
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “5-Acetoxymatairesinol dimethyl ether” involves various chemical reactions that allow for the formation of complex molecular structures from simpler precursors. For example, the synthesis of lignan compounds such as (+)-lyoniresinol dimethyl ether showcases the complexity of achieving such molecular architectures. The process typically involves asymmetric photocyclization, where an achiral dibenzylidenesuccinate is transformed into a chiral aryldihydronaphthalene, utilizing chiral auxiliaries to direct the reaction outcome (Assoumatine et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds akin to “5-Acetoxymatairesinol dimethyl ether” is characterized by their complex ring systems, often containing multiple stereocenters and functional groups. These structural features are pivotal in determining the compound's chemical reactivity and interaction with biological targets. Structural analyses typically involve spectroscopic methods such as NMR and X-ray crystallography to elucidate the configuration and conformation of the molecule.
Chemical Reactions and Properties
Chemical reactions involving compounds like “5-Acetoxymatairesinol dimethyl ether” are diverse, including etherifications, acetalizations, and cyclizations. For instance, the synthesis of precursors for biodegradable surfactants from 5-hydroxymethylfurfural (HMF) involves selective acetalization and etherification, showcasing the versatility of these compounds in chemical synthesis (Arias et al., 2013).
Scientific Research Applications
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Biofuel Production
- Application: DME is synthesized directly from biomass-derived syngas .
- Method: The process takes place in one reactor combining two catalytic functions, Cu/ZnO/Al 2 O 3 (CZA) for the synthesis of methanol and an acid catalyst (typically γ-Al 2 O 3) for methanol dehydration to DME .
- Results: The production of DME from biomass-derived syngas is a topic of great interest in the field of biofuels .
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Enhanced Oil Recovery
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Refrigerant
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Propellant in Aerosol Products
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Chemical Feedstock
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Transportation Fuel
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Laboratory Reagent and Solvent
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Starter for Gasoline Engines in Cold Weather
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Rocket Propellant
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Specialty Solvent in Chemical Synthesis
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LPG Blending
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Production of Acetic Acid
Safety And Hazards
In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and consult a doctor . If it comes into contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and consult a doctor . If ingested, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water, and consult a doctor . If inhaled, remove from exposure and move to fresh air immediately, and consult a doctor .
properties
IUPAC Name |
[(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O8/c1-14(25)32-23(16-7-9-20(28-3)22(12-16)30-5)18-13-31-24(26)17(18)10-15-6-8-19(27-2)21(11-15)29-4/h6-9,11-12,17-18,23H,10,13H2,1-5H3/t17-,18+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJCEARMFPRTA-STSQHVNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1COC(=O)C1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@H]1COC(=O)[C@@H]1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21668899 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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